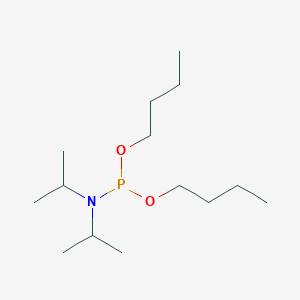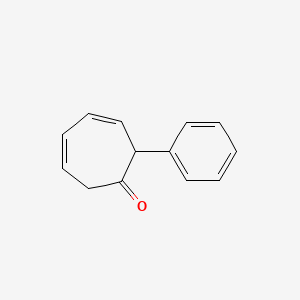
2-Phenylcyclohepta-3,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylcyclohepta-3,5-dien-1-one is an organic compound with a unique structure characterized by a seven-membered ring with conjugated double bonds and a phenyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylcyclohepta-3,5-dien-1-one typically involves the cyclization of appropriate precursors. One common method is the valence isomerization of cyclohepta-1,3,5-triene derivatives. This process can be catalyzed by various reagents and under different conditions, such as photochemical or thermal activation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-Phenylcyclohepta-3,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce cycloheptane derivatives.
Scientific Research Applications
2-Phenylcyclohepta-3,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and advanced composites
Mechanism of Action
The mechanism of action of 2-Phenylcyclohepta-3,5-dien-1-one involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect biological pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: A parent compound with a similar ring structure but without the phenyl group.
2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one: A derivative with additional methyl groups.
2,4-Dimethyl-1,5-cycloheptadiene: Another related compound with different substituents on the ring
Uniqueness
2-Phenylcyclohepta-3,5-dien-1-one is unique due to the presence of the phenyl group, which enhances its stability and reactivity compared to its analogs. This structural feature also contributes to its diverse applications in various fields.
Properties
CAS No. |
64277-28-7 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-phenylcyclohepta-3,5-dien-1-one |
InChI |
InChI=1S/C13H12O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1-9,12H,10H2 |
InChI Key |
GGDCBRIYAKBWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


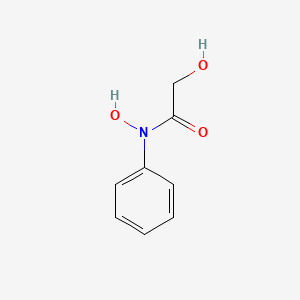
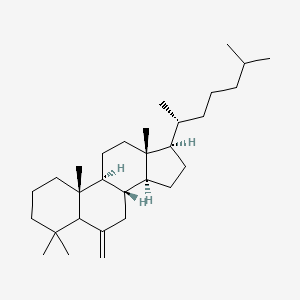
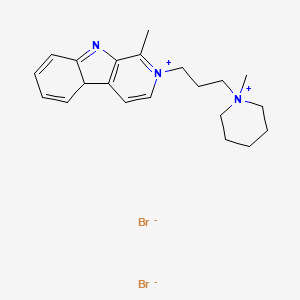
![sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate](/img/structure/B14501437.png)
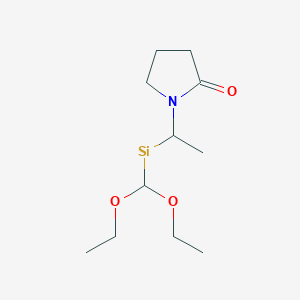
![O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate](/img/structure/B14501449.png)


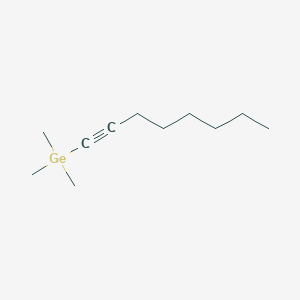

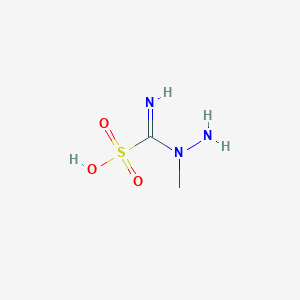
![Ethyl [chloro(difluorophosphoryl)methyl]carbamate](/img/structure/B14501501.png)
